

An In-depth Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dilauroyl-3-myristoyl-rac-glycerol

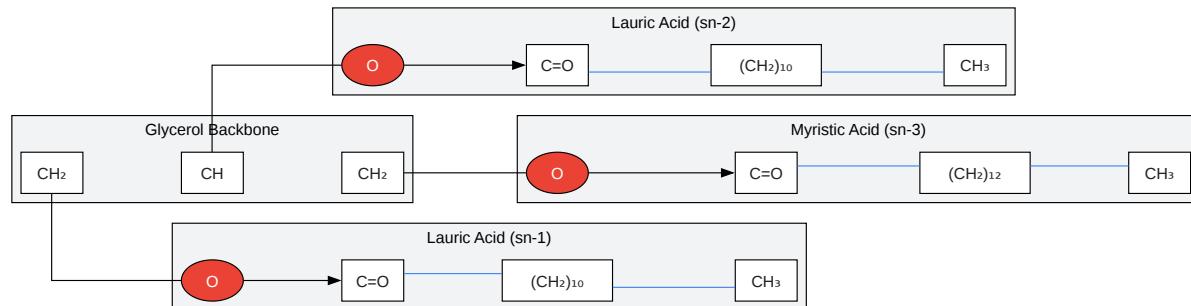
Cat. No.: B1142381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and structural information for **1,2-Dilauroyl-3-myristoyl-rac-glycerol**, a triacylglycerol of interest in various fields including lipid biochemistry and the development of functional foods.

Physicochemical Properties


1,2-Dilauroyl-3-myristoyl-rac-glycerol is a triacylglycerol where the glycerol backbone is esterified with lauric acid at the sn-1 and sn-2 positions, and myristic acid at the sn-3 position. [1][2] This mixed-acid triglyceride has been identified in natural sources such as date seed oil and human breast milk.[1][2]

The following table summarizes the key physicochemical properties of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

Property	Value	Source
IUPAC Name	Tetradecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester	[1] [2]
Synonyms	1,2-Laurin-3-Myristin, TG(12:0/12:0/14:0)	[1] [2]
CAS Number	60175-30-6	[1] [2]
Molecular Formula	C41H78O6	[1] [2]
Formula Weight	667.1 g/mol	[1] [2]
Physical State	Crystalline solid	[1] [2]
Purity	≥95%	[2]
Solubility	Chloroform: 10 mg/mL	[1] [2]
Storage	-20°C	[2]
Stability	≥ 4 years (at -20°C)	[2]

Structural Information

The chemical structure of a triglyceride dictates its physical properties and biological function. The arrangement of lauric and myristic acids on the glycerol backbone is a key characteristic of this molecule.

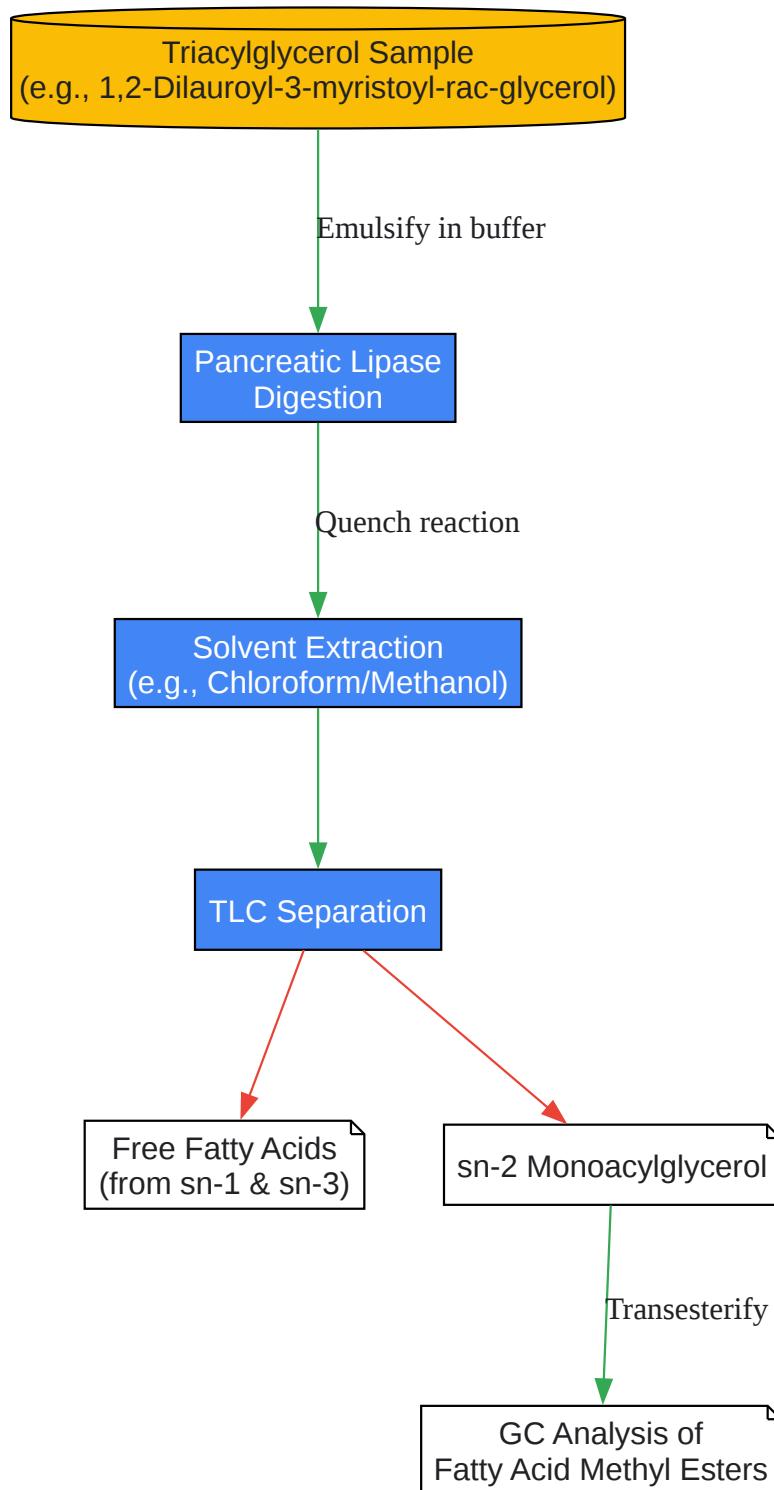
[Click to download full resolution via product page](#)

Caption: Chemical structure of **1,2-Dilauroyl-3-myristoyl-rac-glycerol**.

Experimental Protocols

The analysis and characterization of **1,2-Dilauroyl-3-myristoyl-rac-glycerol** involve several standard lipid analysis techniques.

A common method for the quantification of triacylglycerols in complex mixtures like plant oils is High-Performance Liquid Chromatography (HPLC).^[2]


- Principle: This method separates lipids based on their differential partitioning between a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase.
- Instrumentation: An HPLC system equipped with one or more detectors is used. Common detectors for lipid analysis include:
 - APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry): Provides mass information for molecular species identification.

- ELSD (Evaporative Light-Scattering Detector): A universal detector for non-volatile analytes.
- UV Detector: Useful if the lipid contains chromophores, though less common for saturated triglycerides.
- General Protocol:
 - Sample Preparation: The lipid sample is dissolved in an appropriate organic solvent (e.g., chloroform, isopropanol/hexane).
 - Injection: A defined volume of the sample is injected into the HPLC system.
 - Separation: A gradient elution is typically employed, starting with a more polar mobile phase and gradually increasing the proportion of a non-polar solvent to elute the triglycerides.
 - Detection: The eluting compounds are detected by MS, ELSD, or UV.
 - Quantification: The concentration is determined by comparing the peak area of the analyte to that of a known standard.

To confirm the position of the fatty acids on the glycerol backbone, regiospecific analysis using pancreatic lipase is a well-established method.[\[3\]](#)

- Principle: Pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol, leaving the sn-2 monoacylglycerol intact.[\[3\]](#)
- General Protocol:
 - Reaction Setup: The triacylglycerol sample is emulsified in a buffered solution (e.g., Tris-HCl) containing bile salts and calcium chloride.
 - Enzyme Addition: Pancreatic lipase is added to initiate the hydrolysis.
 - Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37-40°C) with vigorous stirring.

- Reaction Quenching: The reaction is stopped by adding an acid or a solvent like ethanol.
- Lipid Extraction: The resulting lipids (free fatty acids, monoacylglycerols, and unreacted di- and triacylglycerols) are extracted using a solvent system like chloroform/methanol.
- Separation and Analysis: The extracted lipids are separated using Thin-Layer Chromatography (TLC). The band corresponding to the 2-monoacylglycerol is scraped, the lipid is eluted, and its fatty acid composition is determined by Gas Chromatography (GC) after transesterification.

[Click to download full resolution via product page](#)

Caption: Workflow for regiospecific analysis of a triacylglycerol.

Applications and Relevance

As a specific triacylglycerol, **1,2-Dilauroyl-3-myristoyl-rac-glycerol** serves as a high-purity standard for analytical applications in lipidomics. Its presence in human milk suggests a role in infant nutrition.^[2] Furthermore, as a medium-chain glyceride, it can be used in the synthesis of functional edible oils.^[4] In drug development, well-characterized lipids are crucial for creating lipid-based delivery systems, such as lipid nanoparticles, where the physicochemical properties of the constituent lipids directly impact the stability, encapsulation efficiency, and release profile of the final formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dilauroyl-3-Myristoyl-rac-glycerol | CAS 60175-30-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aocs.org [aocs.org]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Dilauroyl-3-myristoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1142381#physicochemical-properties-of-1-2-dilauroyl-3-myristoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com